molecular formula C10H11BrO4 B13975985 Methyl 4-bromo-2,6-dimethoxybenzoate CAS No. 81574-70-1

Methyl 4-bromo-2,6-dimethoxybenzoate

Cat. No.: B13975985
CAS No.: 81574-70-1
M. Wt: 275.10 g/mol
InChI Key: GCWKUTQZTLIWAQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,6-dimethoxybenzoate: is an organic compound with the molecular formula C10H11BrO4 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2,6 on the benzene ring are substituted with a bromine atom and methoxy groups, respectively. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 4-bromo-2,6-dimethoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Products like 4-amino-2,6-dimethoxybenzoate or 4-thio-2,6-dimethoxybenzoate.

    Oxidation: Products like 4-bromo-2,6-dimethoxybenzaldehyde or 4-bromo-2,6-dimethoxybenzoic acid.

    Reduction: Products like 4-bromo-2,6-dimethoxybenzyl alcohol.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,6-dimethoxybenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Uniqueness: Methyl 4-bromo-2,6-dimethoxybenzoate is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and the types of chemical transformations it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

CAS No.

81574-70-1

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 4-bromo-2,6-dimethoxybenzoate

InChI

InChI=1S/C10H11BrO4/c1-13-7-4-6(11)5-8(14-2)9(7)10(12)15-3/h4-5H,1-3H3

InChI Key

GCWKUTQZTLIWAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(=O)OC)OC)Br

Origin of Product

United States

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